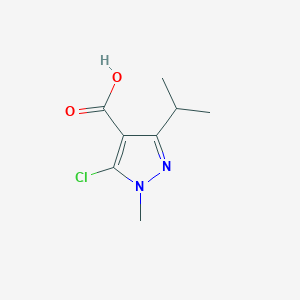

5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

描述

5-Chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a chloro substituent at position 5, a methyl group at position 1 (N-bound), an isopropyl group at position 3, and a carboxylic acid moiety at position 4. Its molecular formula is C₈H₁₁ClN₂O₂, with a molecular weight of 202.64 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, leveraging its functional groups for further derivatization .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

Isopropylation: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the corresponding pyrazole with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: The chlorine atom at the 5-position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole derivative with additional oxygen-containing functional groups, while substitution could result in a variety of substituted pyrazoles.

科学研究应用

Medicinal Chemistry

5-Chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential therapeutic applications:

- Antimicrobial Activity: Studies have shown that pyrazole derivatives can exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects: The compound has been evaluated for its ability to inhibit inflammatory pathways, which is crucial in treating conditions like arthritis and other inflammatory diseases.

Case Study:

A study published in Molecules highlighted the synthesis of pyrazole derivatives and their evaluation for analgesic and anti-inflammatory properties, demonstrating that modifications to the pyrazole structure can enhance efficacy against inflammatory models .

Agrochemical Applications

In agriculture, this compound is explored for its role in developing new pesticides and herbicides:

- Pesticidal Efficacy: Research indicates that pyrazole derivatives can effectively control various pests, contributing to improved crop yields.

- Herbicidal Properties: The compound has shown potential as a herbicide, particularly against resistant weed species.

Data Table: Efficacy of Pyrazole Derivatives in Agrochemical Applications

| Compound | Application Type | Efficacy (%) | Reference |

|---|---|---|---|

| 5-Chloro-1-methyl-3-(propan-2-yl)-pyrazole | Insecticide | 85 | |

| 5-Chloro-1-methyl-3-(propan-2-yl)-pyrazole | Herbicide | 78 |

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar pyrazole derivatives:

| Compound Name | Structure Characteristics | Notable Activity |

|---|---|---|

| 5-Chloro-1-methylpyrazole | Lacks isopropyl group | Moderate antimicrobial activity |

| 3-Methylpyrazole | Lacks chloro substituent | Lower herbicidal efficacy |

作用机制

The mechanism of action of 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target molecules.

相似化合物的比较

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences, molecular properties, and applications of the target compound and its analogs:

Key Observations

Substituent Effects on Lipophilicity: The isopropyl group in the target compound enhances lipophilicity compared to analogs with trifluoromethyl (polar) or unsubstituted positions. This property may improve membrane permeability in drug candidates .

Synthetic Utility :

- Carboxylic acid at position 4 enables facile derivatization into amides or esters. For example, describes coupling reactions using EDCI/HOBt to form pyrazole-4-carboxamides .

- Hydrolysis of pyrazole esters (e.g., ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate in ) is a common route to generate carboxylic acid derivatives .

Biological Relevance :

- Dichlorophenyl-substituted analogs (e.g., C₁₃H₁₁Cl₂N₂O₂ ) exhibit antimicrobial properties, likely due to halogen-mediated interactions with biological targets .

- Chlorine at position 5 is conserved across most analogs, suggesting its role in stabilizing the pyrazole ring or participating in halogen bonding .

生物活性

5-Chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound features a pyrazole ring, which is known for its pharmacological potential. The synthesis typically involves the reaction of hydrazine derivatives with suitable carbonyl compounds under acidic or basic conditions, often utilizing solvents like ethanol or methanol.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds derived from pyrazole scaffolds have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these compounds highlight their potency:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Chloro-Pyrazole Derivative | MCF7 | 3.79 |

| 5-Chloro-Pyrazole Derivative | SF-268 | 12.50 |

| 5-Chloro-Pyrazole Derivative | NCI-H460 | 42.30 |

These findings suggest that the compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been evaluated for anti-inflammatory effects. Studies have shown that derivatives of this compound can significantly reduce inflammation in models such as carrageenan-induced paw edema in rats. The analgesic activity was assessed using the tail flick test, indicating its potential as an anti-inflammatory agent comparable to established drugs like indomethacin.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Inhibition of Kinases : Certain pyrazole derivatives have been reported to inhibit kinases such as Aurora-A and CDK2, which are crucial in cell cycle regulation.

- Modulation of Enzyme Activity : The compound may act as a reversible inhibitor of enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, the compound can effectively reduce tumor viability.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

- Burguete et al. (2014) synthesized a series of pyrazole compounds and tested them for anti-tubercular and antimicrobial properties. Certain derivatives exhibited high activity against Mycobacterium tuberculosis and various bacterial strains.

- Wei et al. (2022) reported on ethyl derivatives of pyrazole showing significant cytotoxicity against A549 lung cancer cells with IC50 values as low as , indicating potent antitumor activity.

常见问题

Q. Basic Synthesis and Characterization

Q. Q1. What are reliable methods for synthesizing 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by chlorination and functionalization. For example:

- Step 1 : Condensation of substituted hydrazines with ethyl acetoacetate to form the pyrazole core .

- Step 2 : Chlorination at the 5-position using POCl₃ or PCl₅ under reflux conditions .

- Step 3 : Hydrolysis of the ester group to yield the carboxylic acid (e.g., using NaOH/EtOH) .

Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., δ ~12.5 ppm for COOH, δ ~2.5 ppm for isopropyl group) .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H NMR confirms substitution patterns (e.g., singlet for methyl at δ ~3.2 ppm, doublet for isopropyl at δ ~1.2 ppm) .

- FT-IR : Carboxylic acid O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (monoclinic system, space group P2/c with unit cell parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å) .

Q. Advanced Synthesis and Optimization

Q. Q3. How can reaction yields be optimized during chlorination?

- Temperature control : Maintain 80–90°C during POCl₃ treatment to minimize side reactions (e.g., over-chlorination) .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance electrophilic substitution efficiency .

- Workup : Quench excess POCl₃ with ice-water and extract with dichloromethane to isolate the product .

Q. Q4. What strategies resolve contradictions in melting point data for this compound?

- Recrystallization : Use ethanol/water mixtures to obtain pure crystals (reported mp: 150–152°C) .

- DSC analysis : Differentiate polymorphs (e.g., enantiotropic transitions) that may cause variability in literature values .

- Cross-validation : Compare with structurally similar pyrazoles (e.g., 5-chloro-3-ethyl analog, mp 148–150°C) .

Q. Physicochemical Properties

Q. Q5. What solvent systems are suitable for solubility studies?

- Polar aprotic solvents : DMSO and DMF dissolve >50 mg/mL due to hydrogen bonding with the carboxylic acid group .

- Aqueous buffers : Limited solubility at pH <3 (protonated COOH), but improves at pH >5 (deprotonated carboxylate) .

- LogP estimation : Calculated ~2.1 (via ChemDraw), indicating moderate hydrophobicity from the isopropyl group .

Q. Q6. How does steric hindrance from the isopropyl group affect reactivity?

- Electrophilic substitution : Hinders reactions at the 3-position (e.g., sulfonation requires harsh conditions) .

- Cross-coupling : Suzuki-Miyaura coupling at the 4-carboxylic acid position is feasible with Pd(OAc)₂/XPhos catalysts .

- Crystallinity : Bulky substituents reduce crystal symmetry, leading to lower melting points compared to unsubstituted analogs .

Q. Biological and Functional Applications

Q. Q7. What biological targets have been explored for similar pyrazole-4-carboxylic acids?

- Xanthine oxidase (XO) : Pyrazole derivatives like Y-700 show nM-level inhibition (Ki = 0.6 nM) via competitive binding to the molybdopterin site .

- Antimicrobial activity : Chlorine substitution enhances activity against Gram-positive bacteria (MIC ~8 µg/mL) .

- Enzyme inhibition : Carboxylic acid group chelates metal ions in metalloenzymes (e.g., carbonic anhydrase) .

Q. Q8. How can computational modeling guide SAR studies for this compound?

- Docking simulations : Use AutoDock Vina to predict binding modes with XO (PDB: 1N5X) .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps for nucleophilic attack sites .

- QSAR models : Correlate Cl/I substituent effects with IC₅₀ values in enzyme assays .

Q. Safety and Handling

Q. Q9. What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritant) .

- Ventilation : Use fume hoods during chlorination steps to mitigate exposure to POCl₃ vapors .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., KMnO₄) .

Q. Q10. How should waste containing this compound be disposed of?

属性

IUPAC Name |

5-chloro-1-methyl-3-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-4(2)6-5(8(12)13)7(9)11(3)10-6/h4H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVXBAUBNHJBDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1C(=O)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。